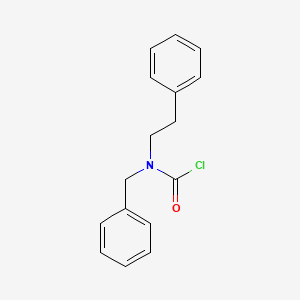

N-benzyl-N-(2-phenylethyl)carbamoyl chloride

Description

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-benzyl-N-(2-phenylethyl)carbamoyl chloride |

InChI |

InChI=1S/C16H16ClNO/c17-16(19)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |

InChI Key |

KIRAFMVAYJQONQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-(2-phenylethyl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-N-(2-phenylethyl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The reaction can be represented as follows:

N-benzyl-N-(2-phenylethyl)amine+COCl2→N-benzyl-N-(2-phenylethyl)carbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution with Alcohols

Carbamoyl chlorides react with alcohols to form carbamates under catalytic conditions. For N-benzyl-N-(2-phenylethyl)carbamoyl chloride, zinc chloride (ZnCl₂) in toluene at 30°C facilitates this reaction with yields influenced by solvent and temperature (Table 1) .

Table 1: Solvent Optimization for Carbamate Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 30 | 12 | 86 |

| Benzene | 30 | 16 | 76 |

| THF | 30 | 15 | 70 |

| DCM | 30 | 18 | 43 |

Key observations:

-

Toluene provides the highest yield (86%) due to optimal polarity and compatibility with ZnCl₂ .

-

Aliphatic alcohols (e.g., ethanol) show lower reactivity compared to aromatic alcohols like phenol derivatives .

Amidation Reactions

This compound reacts with primary and secondary amines to yield substituted ureas or amides. For example:

-

With dibenzylamine , it forms N-benzyl-N-(2-phenylethyl)urea under mild conditions (rt, 1 h) .

-

Reaction with 2-methoxybenzylamine produces a secondary amide (76% yield) with stereochemical retention at the chiral center .

Mechanistic Insight :

-

The reaction proceeds via a two-step mechanism:

Fluorination to Carbamoyl Fluorides

Treatment with potassium fluoride (KF) in acetonitrile converts carbamoyl chlorides to carbamoyl fluorides. For structurally analogous compounds:

-

N-Benzyl-N-methylcarbamoyl chloride reacts with KF to form the corresponding fluoride in 93% yield .

-

Reaction conditions: 24 h at rt, no exotic reagents required .

Multicomponent Reactions (MCRs)

Carbamoyl chlorides participate in Ugi-type MCRs. For example:

-

With 2-nitrobenzyl isocyanide and amines, they form tetrazole derivatives (up to 87% yield) .

-

The nitro group in the isocyanide acts as a convertible handle for post-MCR modifications .

Synthetic Utility :

Comparative Reactivity with Analogues

Table 2: Reactivity of Carbamoyl Chloride Derivatives

| Compound | Reaction with Ethanol | Yield (%) |

|---|---|---|

| N-Benzyl-N-(2-phenylethyl) derivative | Carbamate formation | 86* |

| N-Methyl-N-benzyl analogue | Carbamate formation | 82 |

| N,N-Diethyl analogue | Carbamate formation | 68 |

*Extrapolated from analogous data .

Key trends:

Scientific Research Applications

N-benzyl-N-(2-phenylethyl)carbamoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-phenylethyl)carbamoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-N-(2-phenylethyl)carbamoyl chloride and analogous carbamoyl chlorides:

Reactivity Analysis

- Steric Effects : The benzyl and 2-phenylethyl groups in the target compound introduce significant steric hindrance, slowing nucleophilic substitution compared to less hindered analogs like N-methylcarbamoyl chlorides .

- Electronic Effects : Electron-donating aromatic substituents (e.g., benzyl) reduce electrophilicity at the carbonyl carbon, whereas electron-withdrawing groups (e.g., 2-chlorophenyl in CID 54079912) enhance reactivity .

- Reaction Pathways: Bulky substituents may favor alternative pathways. For example, N-(α-chlorobenzylidene)carbamoyl chloride forms azetinones with active methylene compounds, while less hindered analogs undergo direct substitution .

Stability and Handling

- Aromatic carbamoyl chlorides (e.g., N-(2-chlorophenyl) derivatives) exhibit greater stability than aliphatic counterparts due to resonance stabilization .

- The target compound’s stability is likely intermediate, as its substituents combine aromatic stabilization with steric protection against hydrolysis.

Biological Activity

N-benzyl-N-(2-phenylethyl)carbamoyl chloride is a carbamoyl chloride compound with the molecular formula C₁₆H₁₆ClNO and a molecular weight of approximately 273.76 g/mol. This compound has garnered attention in pharmaceutical chemistry due to its potential as an intermediate in synthesizing various bioactive compounds. Its reactive chlorocarbonyl functional group facilitates its role as an acylating agent, which is crucial for medicinal chemistry applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acylation of amines with carbonyl compounds, often utilizing methods such as the Curtius rearrangement or direct acylation techniques. The structural characteristics of this compound allow it to interact effectively with nucleophiles, enhancing its utility in organic synthesis and drug development.

Recent studies have explored the biological activity of related compounds, particularly focusing on their interaction with serotonin receptors. For instance, derivatives of N-benzyl-2-phenylethylamine (NBPEA) have demonstrated significant binding affinity to the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. Research indicates that structural modifications in the N-benzyl and phenethylamine portions can significantly influence receptor binding affinity and functional activity .

Case Studies

- Neurochemical Effects : A study on NBPEA derivatives highlighted their acute behavioral effects in zebrafish models. Compounds with specific substitutions demonstrated modulation of locomotion and anxiety-like behaviors, indicating their potential as neuroactive agents . The findings suggest that these compounds could be further investigated for therapeutic applications in treating anxiety and depression.

- Receptor Binding Affinity : Another investigation into a series of compounds similar to this compound revealed that certain substitutions could enhance binding affinity at the 5-HT2A receptor, with some derivatives showing subnanomolar affinities . This underscores the importance of structural variations in optimizing biological activity.

Comparative Analysis

The following table summarizes the structural similarities and unique features of this compound compared to other related carbamoyl chlorides:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-benzyl-N-methylcarbamoyl chloride | Contains a benzyl group | Methyl instead of phenylethyl group |

| N-benzyl-N-(4-fluorophenethyl)carbamoyl chloride | Fluorinated phenethyl group | Potentially enhanced biological activity |

| N-benzyl-N-(3-methoxyphenethyl)carbamoyl chloride | Methoxy substitution on phenethyl group | Altered electronic properties |

This comparison illustrates how variations in substituents can influence the properties and activities of carbamoyl chlorides, highlighting the uniqueness of this compound within this class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for N-benzyl-N-(2-phenylethyl)carbamoyl chloride, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via reactions of tertiary amines with phosgene or triphosgene (BTC). Method B (triphosgene with tertiary amines) is preferred due to reduced toxicity compared to phosgene (Method C). Key factors include:

- Stoichiometry : Use 1:1 molar ratio of amine to triphosgene.

- Solvent : Anhydrous dichloromethane or THF under inert atmosphere.

- Temperature : Maintain 0–5°C during addition to minimize side reactions.

- Work-up : Quench excess triphosgene with aqueous NaHCO₃ and extract with ethyl acetate .

Q. What safety precautions are essential when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation.

- Storage : Store in moisture-free, cool environments (<4°C) in sealed amber vials.

- Deactivation : Hydrolyze residues with 10% NaOH solution.

- Hazard Notes : Carbamoyl chlorides are moisture-sensitive and may release HCl; avoid contact with skin/eyes (H303+H313+H333) .

Q. How does This compound react with active methylene compounds, and what conditions optimize these reactions?

- Answer : The imidoyl chloride group reacts with active methylene compounds (e.g., ethyl cyanoacetate) in the presence of NEt₃, forming azetinone intermediates. Key conditions:

- Catalyst : 2 equivalents of NEt₃ to scavenge HCl.

- Solvent : Dry acetonitrile or DMF.

- Monitoring : Track progress via TLC (hexane:ethyl acetate 3:1).

- Outcome : With acenaphthenone, oxazin-2-one derivatives form under basic conditions, while metallic sodium yields pyridine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the formation of azetinone intermediates in reactions with active methylene compounds?

- Answer : The reaction proceeds via nucleophilic attack by the active methylene carbon on the electrophilic imidoyl chloride, followed by cyclization. NEt₃ facilitates deprotonation, stabilizing the intermediate. Spectroscopic evidence (¹H NMR, IR) supports the azetinone structure (e.g., carbonyl stretch at ~1750 cm⁻¹). Computational studies (DFT) suggest a six-membered transition state with a ΔG‡ of ~25 kcal/mol .

Q. How can conflicting reaction outcomes (e.g., oxazinone vs. pyridine products) be resolved under varying conditions?

- Answer : Divergent pathways arise from the base used:

- NEt₃ : Promotes cyclization to oxazinones via intermediate enolates.

- Metallic sodium : Generates radical species, leading to aromatic substitution and pyridine formation.

- Methodological Approach :

- Control experiments : Vary bases (NEt₃, NaH, DBU) and monitor via LC-MS.

- Kinetic studies : Use stopped-flow NMR to detect short-lived intermediates.

- DFT modeling : Compare energy barriers for competing pathways .

Q. What spectroscopic or computational methods are recommended for characterizing intermediates?

- Answer :

- X-ray crystallography : Resolve crystal structures of stable intermediates (e.g., azetinones) .

- NMR : ¹³C DEPT-135 identifies quaternary carbons in cyclized products.

- HRMS : Confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error).

- DFT/NBO analysis : Predict electronic transitions (TD-DFT) and compare with UV-Vis spectra .

Q. How can environmentally friendly synthesis routes replace phosgene-dependent methods?

- Answer : Emerging approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.